molecular formula C16H18FNO4 B8478011 Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate CAS No. 179064-47-2

Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate

Cat. No. B8478011
M. Wt: 307.32 g/mol
InChI Key: YFXINTFBSRXUAT-UHFFFAOYSA-N
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Patent
US05952325

Procedure details

Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate (D18, 35.86 g, 0.12 mol) was stirred under Ar in toluene (500 ml) as sodium hydride (80% in mineral oil, 3.5 g, 0.12 mol) was added. Methanol (10 ml) was added dropwise, and the mixture was then stirred at reflux for 16 h, partitioned between ethyl acetate and dilute HCl, and separated. The organic portion was washed with brine, dried (Na2SO4) and evaporated to an oil. This was dissolved in dichloromethane (500 ml), filtered, and evaporated to give the title compound (30.66 g, 95%) as a cream solid.
Quantity
35.86 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[F:22])([CH2:10][CH2:11][C:12]([O:14]C)=O)[CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:2].[H-].[Na+].CO>C1(C)C=CC=CC=1>[C:1]([C:3]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[F:22])[CH2:4][CH:5]([C:6]([O:8][CH3:9])=[O:7])[C:12](=[O:14])[CH2:11][CH2:10]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
35.86 g
Type
reactant
Smiles
C(#N)C(CCC(=O)OC)(CCC(=O)OC)C1=C(C=CC=C1)F
Name
Quantity
3.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and dilute HCl
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in dichloromethane (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.66 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.